molecular formula C6H4ClN3O B15234065 4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one

4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one

Cat. No.: B15234065
M. Wt: 169.57 g/mol
InChI Key: WUTNMHKJEUEAJO-UHFFFAOYSA-N
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Description

4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    Chlorination: Finally, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yields and purity. This includes precise control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Typically involves nucleophiles like amines or thiols under basic conditions.

    Suzuki Coupling: Requires palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions often include derivatives with modified functional groups, which can be further utilized in the synthesis of complex organic compounds.

Scientific Research Applications

4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is unique due to its specific ring fusion and chlorine substitution, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in drug discovery and other scientific research fields.

Biological Activity

4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is a heterocyclic compound notable for its unique structural features and significant biological activity. With a molecular formula of C6H4ClN3 and a molecular weight of approximately 153.57 g/mol, this compound has garnered attention in medicinal chemistry, particularly as an intermediate in synthesizing various pharmaceutical agents, including Tofacitinib, a Janus kinase inhibitor used in treating rheumatoid arthritis .

Structural Characteristics

The compound features a chloro substituent at the fourth position and a pyrrole ring fused to a pyrimidine moiety. These structural elements contribute to its biological activity, particularly in inhibiting specific enzymes and cellular pathways relevant to cancer and inflammatory diseases. The melting point of this compound ranges from 188 to 194 °C, indicating its stability under elevated temperatures.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an inhibitor of various enzymes involved in critical signaling pathways. Its biological activities include:

  • Antiproliferative Effects : In vitro studies demonstrate that this compound can influence cell proliferation and apoptosis, making it a candidate for cancer treatment. For instance, derivatives of this compound have shown significant antiproliferative activity against HeLa cells with GI50 values in the low micromolar range .
  • Enzyme Inhibition : The compound acts as an inhibitor of Janus kinase pathways, which are crucial in immune response modulation. This mechanism is particularly relevant in autoimmune disorders and certain cancers .

Case Studies and Research Findings

Research has focused on the synthesis and modification of this compound derivatives to enhance their biological activity. Some notable findings include:

  • Antiproliferative Activity : A study reported that modified derivatives retained significant antiproliferative activity against HeLa cells and MCF-7 breast cancer cells. The introduction of specific substituents on the C7-aryl ring was found to influence the potency of these compounds significantly .
  • Mechanism of Action : Molecular modeling studies suggest that the compound binds to the colchicine site on β-tubulin, affecting microtubule dynamics and leading to mitotic delay in treated cells. This mechanism underlines its potential as an anticancer agent .
  • In Vivo Efficacy : In animal models, certain derivatives demonstrated significant tumor size reduction at low doses without observable side effects, indicating favorable pharmacokinetic properties .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and biological activities among selected compounds related to this compound:

Compound NameStructure TypeKey Features
Tofacitinib Janus Kinase InhibitorUsed for rheumatoid arthritis; modulates immune response
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine PyrrolopyrimidineAntimicrobial activity; binds DNA gyrase
6-Chloro-7-deazapurine Purine AnalogInhibits bacterial growth; effective against Mycobacterium tuberculosis
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine PyrrolopyrimidineScaffold for various drug candidates

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

4-chloro-5,6-dihydropyrrolo[3,4-d]pyrimidin-7-one

InChI

InChI=1S/C6H4ClN3O/c7-5-3-1-8-6(11)4(3)9-2-10-5/h2H,1H2,(H,8,11)

InChI Key

WUTNMHKJEUEAJO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)N1)N=CN=C2Cl

Origin of Product

United States

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